Cas no 75571-05-0 (Methyl 2,3-bis(trifluoromethyl)-6-cyanobenzoate)

Methyl 2,3-bis(trifluoromethyl)-6-cyanobenzoate is a fluorinated aromatic ester with a cyano substituent, offering unique reactivity and electronic properties due to its electron-withdrawing trifluoromethyl and nitrile groups. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where its structural motifs enhance metabolic stability and binding affinity. The ester functionality allows for further derivatization, while the trifluoromethyl groups contribute to lipophilicity and bioavailability. Its high purity and well-defined structure make it suitable for precision applications in cross-coupling reactions and as a building block for advanced intermediates. The compound’s stability under various conditions ensures reliable performance in synthetic workflows.
Methyl 2,3-bis(trifluoromethyl)-6-cyanobenzoate structure
75571-05-0 structure
商品名:Methyl 2,3-bis(trifluoromethyl)-6-cyanobenzoate
CAS番号:75571-05-0
MF:C11H5F6NO2
メガワット:297.153323888779
CID:4954790

Methyl 2,3-bis(trifluoromethyl)-6-cyanobenzoate 化学的及び物理的性質

名前と識別子

    • Methyl 2,3-bis(trifluoromethyl)-6-cyanobenzoate
    • methyl 6-cyano-2,3-bis(trifluoromethyl)benzoate
    • インチ: 1S/C11H5F6NO2/c1-20-9(19)7-5(4-18)2-3-6(10(12,13)14)8(7)11(15,16)17/h2-3H,1H3
    • InChIKey: NBYBZNOHVPWBBD-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(C(=O)OC)=C(C#N)C=CC=1C(F)(F)F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 9
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 421
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 50.1

Methyl 2,3-bis(trifluoromethyl)-6-cyanobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015008995-1g
Methyl 2,3-bis(trifluoromethyl)-6-cyanobenzoate
75571-05-0 97%
1g
$1490.00 2023-09-01

Methyl 2,3-bis(trifluoromethyl)-6-cyanobenzoate 関連文献

Methyl 2,3-bis(trifluoromethyl)-6-cyanobenzoateに関する追加情報

Methyl 2,3-bis(trifluoromethyl)-6-cyanobenzoate: A Comprehensive Overview

The compound Methyl 2,3-bis(trifluoromethyl)-6-cyanobenzoate (CAS No. 75571-05-0) is a highly specialized chemical entity with significant applications in the field of biomedical research and drug discovery. This compound belongs to a class of benzoic acid derivatives that feature complex substitutions, making it both chemically unique and biologically intriguing.

Derived from benzoic acid, this compound incorporates two trifluoromethyl groups at positions 2 and 3, as well as a cyano group at position 6. These substituents impart the molecule with distinct electronic and steric properties, which are critical for its potential biological activities. The presence of trifluoromethyl groups introduces strong electron-withdrawing effects, while the cyano group further enhances the molecule's reactivity and stability.

Recent studies have highlighted the importance of such substituted benzoic acids in anticancer drug development. The combination of electron-withdrawing groups like trifluoromethyl and cyano can significantly enhance the compound's ability to interact with cellular targets, potentially leading to improved therapeutic outcomes. Furthermore, the methyl ester group at position 1 ensures enhanced solubility and bioavailability, which are crucial factors in pharmacokinetics.

One of the most promising aspects of Methyl 2,3-bis(trifluoromethyl)-6-cyanobenzoate is its potential for targeted therapies. Its structural features make it a suitable candidate for designing drugs that can selectively bind to specific proteins or enzymes involved in disease pathways. For instance, research has shown that this compound exhibits inhibitory effects on certain tyrosine kinases, which are often implicated in cancer progression.

In addition to its potential as an anticancer agent, this compound has also been explored for its role in inflammatory diseases. The trifluoromethyl groups contribute to the molecule's lipophilicity, enabling it to cross biological membranes more effectively and reach sites of inflammation. This property makes it a valuable candidate for developing new treatments for conditions such as arthritis or autoimmune disorders.

Recent advancements in crystallography have provided deeper insights into the molecular structure of this compound. High-resolution X-ray diffraction studies have revealed how the substituents arrange themselves around the benzoate core, which is essential for understanding its interactions with biological systems. These structural insights are invaluable for optimizing the compound's pharmacological profile.

Moreover, computational modeling techniques such as molecular docking and machine learning have been instrumental in predicting the binding affinities of this compound to various protein targets. By leveraging these tools, researchers can identify potential drug targets more efficiently and design compounds with enhanced specificity and efficacy.

The journey from bench to bedside is a long one, but the unique properties of Methyl 2,3-bis(trifluoromethyl)-6-cyanobenzoate make it a compelling candidate for further exploration. Its combination of electronic, steric, and pharmacokinetic features positions it at the forefront of innovative drug development strategies.

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